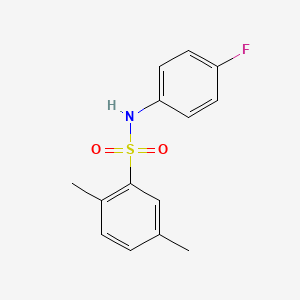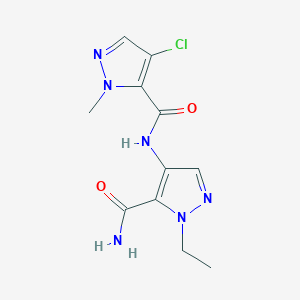![molecular formula C12H17IN4O2 B10963981 4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10963981.png)
4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, a methyl group, and a pyrrolidinyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or other methylating agents.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Coupling of the Pyrrolidinyl Group to the Pyrazole Ring: The final step involves coupling the pyrrolidinyl group to the pyrazole ring through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of reduced pyrazole derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other pyrazole derivatives such as:
Uniqueness
The uniqueness of 4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17IN4O2 |
|---|---|
Molecular Weight |
376.19 g/mol |
IUPAC Name |
4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H17IN4O2/c1-16-8-9(13)11(15-16)12(19)14-5-3-7-17-6-2-4-10(17)18/h8H,2-7H2,1H3,(H,14,19) |
InChI Key |
SHYJYIHBNLMBKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2CCCC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963902.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10963910.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B10963926.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)
![1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10963938.png)
![3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)
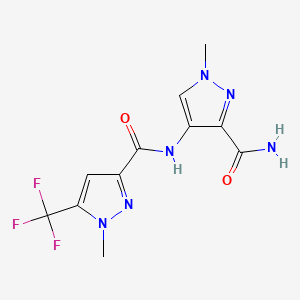
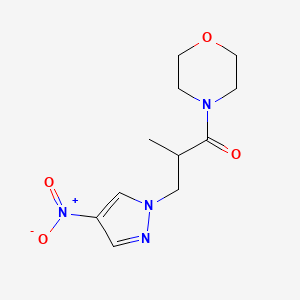
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10963956.png)
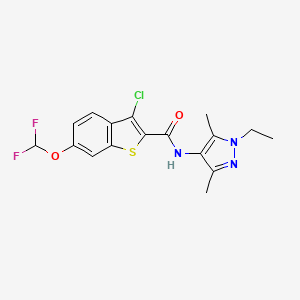
![4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10963961.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10963968.png)
